molecular formula C23H38O2 B1238567 24-Nor-5beta-chol-22-ene-3alpha,7beta-diol

24-Nor-5beta-chol-22-ene-3alpha,7beta-diol

Cat. No. B1238567
M. Wt: 346.5 g/mol
InChI Key: ZIEYYQLAVAIGCP-KHLWDBHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Nor-5beta-chol-22-ene-3alpha,7beta-diol is a corticosteroid hormone.

Scientific Research Applications

  • Chemical Synthesis Applications:

    • Synthesis of Tracers

      The chemical synthesis of (22E)-3alpha,6alpha,7alpha,12alpha-Tetrahydroxy-5beta-chol-22-en-24-oic acid and its N-acylamidated conjugates with glycine or taurine was achieved from cholic acid. This involved key reactions such as the degradation of the side chain in intermediary C(24) 3alpha,6alpha,7alpha,12alpha-tetrahydroxylated bile acid and N-acylamidation of the unconjugated tetrahydroxy-Delta(22)-5beta-cholenoic acid, primarily for the purpose of creating labeled tracers for further research studies (Ogawa et al., 2010).

    • Synthesis of Internal Standards for LC-MS/MS Analysis

      3beta-sulfooxy-7beta-hydroxy-24-nor-5-cholenoic acid was synthesized as an internal standard for LC-MS/MS analysis of abnormal Δ5-bile acids occurring in Niemann-Pick disease, type C1. This is essential for accurate and sensitive analysis of these bile acids in clinical samples (Kakiyama et al., 2009).

  • Structural Analysis and Stereochemistry:

    • Stereochemistry of Bile Alcohols

      Structural and biosynthetic studies of a principal bile alcohol, 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol, in human urine were conducted. This research focused on the stereochemistry at C-24 and C-25 and its biosynthesis, providing valuable insights into the structural aspects of these bile alcohols (Une et al., 2000).

    • Crystal Structure Analysis

      The crystal structure of 24-nor-5beta-chol-22-ene-3beta,7alpha,12alpha-triyl triformate was determined, revealing details about the conformation of the six-membered rings and the nature of intermolecular bonding. This analysis aids in the understanding of the molecular structure and potential reactivity of similar compounds (Andrade et al., 2004).

properties

Product Name

24-Nor-5beta-chol-22-ene-3alpha,7beta-diol

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-but-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C23H38O2/c1-5-14(2)17-6-7-18-21-19(9-11-23(17,18)4)22(3)10-8-16(24)12-15(22)13-20(21)25/h5,14-21,24-25H,1,6-13H2,2-4H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-/m1/s1

InChI Key

ZIEYYQLAVAIGCP-KHLWDBHXSA-N

Isomeric SMILES

C[C@H](C=C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(C=C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C=C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol
Reactant of Route 2
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol
Reactant of Route 3
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol
Reactant of Route 4
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol
Reactant of Route 5
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol
Reactant of Route 6
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol

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